2,2'-[Benzene-1,3-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid)
Overview
Description
2,2’-[Benzene-1,3-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid) is an organic compound with a complex structure consisting of benzene rings, carbonyl groups, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Benzene-1,3-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid) typically involves multi-step organic reactions. One common method includes the reaction of 5-hydroxybenzoic acid with benzene-1,3-dicarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Benzene-1,3-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2,2’-[Benzene-1,3-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-[Benzene-1,3-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid) involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic rings can also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Benzene-1,4-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid)
- 2,2’-[Benzene-1,2-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid)
- 2,2’-[Benzene-1,3-diylbis(carbonylimino)]bis(4-hydroxybenzoic acid)
Uniqueness
2,2’-[Benzene-1,3-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid) is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The position of the hydroxyl groups on the benzene rings plays a crucial role in its interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[3-[(2-carboxy-4-hydroxyphenyl)carbamoyl]benzoyl]amino]-5-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O8/c25-13-4-6-17(15(9-13)21(29)30)23-19(27)11-2-1-3-12(8-11)20(28)24-18-7-5-14(26)10-16(18)22(31)32/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKMOMPPIPDSRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O)C(=O)NC3=C(C=C(C=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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